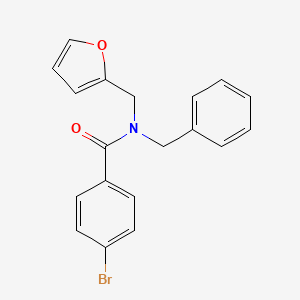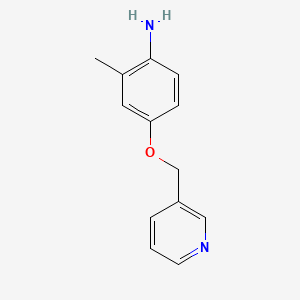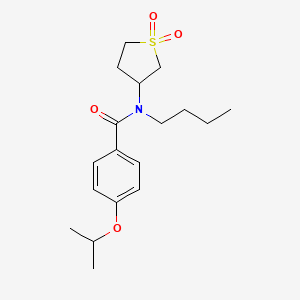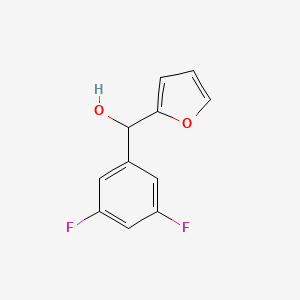![molecular formula C21H24N2O4 B2952875 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide CAS No. 300815-59-2](/img/structure/B2952875.png)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide is a complex organic compound notable for its multifaceted applications across various scientific fields. This compound, with its unique structural framework, belongs to the class of isoquinolines and exhibits significant bioactive properties that make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide typically involves a multi-step process. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the dioxo groups. Subsequent steps involve the addition of the hexanamide moiety and the hydroxypropyl group under controlled reaction conditions, such as maintaining specific pH levels and temperatures to ensure the stability of intermediates and the final product.
Industrial Production Methods: For large-scale production, methods like catalytic hydrogenation, high-pressure techniques, and advanced chromatographic purification steps are employed. These methods ensure high yield and purity of the compound, making it suitable for industrial applications.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, resulting in further functionalization of the molecule.
Reduction: Reduction reactions, often using hydrogen gas or hydride donors, can modify the double bonds or reduce the dioxo groups.
Substitution: Various nucleophilic substitution reactions can occur, particularly at positions adjacent to the dioxo groups, using reagents like sodium alkoxides or amines.
Oxidation: Reagents like potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Sodium alkoxides, primary or secondary amines.
Major Products Formed: Depending on the reaction type, the major products can include variously substituted isoquinoline derivatives, reduced isoquinolines, and additional hydroxylated compounds.
科学研究应用
Chemistry: In chemistry, 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide is used as a precursor in the synthesis of more complex molecules, as well as a reactant in mechanistic studies to understand its transformation under various conditions.
Biology: Biologically, this compound is studied for its potential as an enzyme inhibitor, affecting pathways that are crucial for cell function and proliferation.
Medicine: In medicine, it holds promise for developing new drugs, particularly in the treatment of diseases where inhibiting specific biochemical pathways can lead to therapeutic benefits.
Industry: Industrially, it's used in the synthesis of materials with specific properties, such as polymers and resins, due to its reactive functional groups.
作用机制
Molecular Targets and Pathways Involved: The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes, and modulating their activity. This modulation can inhibit or activate certain biochemical pathways, leading to the compound’s desired effects.
相似化合物的比较
Similar Compounds:
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide: Lacks the hydroxypropyl group, resulting in different reactivity and bioavailability.
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-ethylhexanamide: The ethyl group alters its pharmacokinetic properties.
Uniqueness: What sets 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide apart is its hydroxypropyl group, which enhances its solubility and potentially its interaction with biological molecules, offering unique avenues for research and application.
And there you have it—an in-depth look at a fascinating compound that’s making waves across several scientific fields. This was fun! What do you think?
属性
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-14-6-12-22-18(25)11-2-1-3-13-23-20(26)16-9-4-7-15-8-5-10-17(19(15)16)21(23)27/h4-5,7-10,24H,1-3,6,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJUJBYCSKIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952793.png)
![4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2952797.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2952801.png)


![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2952806.png)
![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2952807.png)
![ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2952808.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2952810.png)
![N-(4-butylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2952811.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2952813.png)

![tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers](/img/structure/B2952815.png)
